molecular formula C6H16Cl2N2O B15324505 3-(3-Aminoazetidin-1-yl)propan-1-oldihydrochloride

3-(3-Aminoazetidin-1-yl)propan-1-oldihydrochloride

Katalognummer: B15324505
Molekulargewicht: 203.11 g/mol
InChI-Schlüssel: ZQXDLLUFYDUWST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is characterized by its molecular formula C6H16Cl2N2O and a molecular weight of 203.1.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 3-aminoazetidine with propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride include:

  • 3-(3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)propan-1-ol
  • 3-(3-aminoazetidin-1-yl)butan-1-ol

Uniqueness

What sets 3-(3-aminoazetidin-1-yl)propan-1-ol dihydrochloride apart from similar compounds is its unique structure and the specific functional groups it contains.

Eigenschaften

Molekularformel

C6H16Cl2N2O

Molekulargewicht

203.11 g/mol

IUPAC-Name

3-(3-aminoazetidin-1-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c7-6-4-8(5-6)2-1-3-9;;/h6,9H,1-5,7H2;2*1H

InChI-Schlüssel

ZQXDLLUFYDUWST-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1CCCO)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.